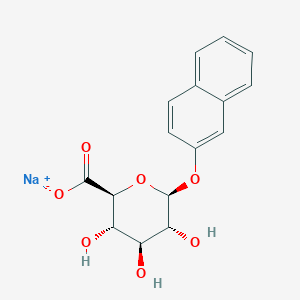

2-Naphthyl B-D-glucuronide sodium salt

Descripción general

Descripción

2-Naphthyl B-D-glucuronide sodium salt is a highly useful compound in the field of biomedical research and pharmaceutical advancement. It serves as an imperative substrate in enzymatic assays, contributing significantly to the exploration of glucuronidation reactions. This compound is particularly valuable for evaluating drug efficacy and assessing glucuronidation activities meticulously.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 2-Naphthyl B-D-glucuronide sodium salt:

Chemical Method: This involves the ester exchange reaction between naphthyl B-D-glucoside and glucuronic acid or its esters to produce 2-Naphthyl B-D-glucuronic acid.

Enzymatic Method: This method uses glucose and glucuronic acid in an enzyme-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthyl B-D-glucuronide sodium salt primarily undergoes enzymatic reactions, particularly glucuronidation. This compound is a substrate for beta-glucuronidase, which catalyzes the cleavage of the glycosidic bond.

Common Reagents and Conditions

Enzymatic Reactions: Beta-glucuronidase is the primary enzyme used in reactions involving this compound.

Reaction Conditions: These reactions are typically carried out in aqueous solutions at physiological pH and temperature to mimic biological conditions.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound by beta-glucuronidase is 2-naphthol.

Aplicaciones Científicas De Investigación

Drug Metabolism Studies

NBG serves as a substrate for glucuronidation, a crucial metabolic pathway where glucuronic acid is conjugated to drugs and xenobiotics. This process is vital for detoxification and elimination of compounds from the body. By utilizing NBG, researchers can evaluate how various drugs are metabolized in the liver, which is essential for drug development and safety assessments.

Enzyme Activity Assays

NBG is commonly employed in enzyme assays to measure the activity of UDP-glucuronosyltransferases (UGTs). UGTs are responsible for the glucuronidation process, and their activity can be indicative of how effectively a drug will be metabolized. The use of NBG allows for the quantification of UGT activity, which can vary significantly among individuals due to genetic differences.

Pharmacokinetics Research

Pharmacokinetics involves studying the absorption, distribution, metabolism, and excretion (ADME) of compounds. NBG is used to model these processes for new pharmaceuticals, providing insights into their pharmacokinetic profiles. This application is particularly relevant in preclinical studies where understanding drug behavior in biological systems is critical.

Environmental Toxicology

The compound is also applied in environmental studies to assess the biotransformation of pollutants. By understanding how environmental contaminants are metabolized through glucuronidation pathways, researchers can evaluate their impact on ecosystems and human health.

Clinical Research

In clinical settings, NBG is utilized to investigate the role of glucuronidation in drug interactions and personalized medicine. This research helps tailor treatments based on individual metabolic profiles, enhancing therapeutic efficacy and minimizing adverse effects.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Metabolism Studies | Evaluates how drugs are metabolized via glucuronidation pathways. |

| Enzyme Activity Assays | Measures UGT activity using NBG as a substrate. |

| Pharmacokinetics Research | Studies ADME properties of pharmaceuticals using NBG as a model compound. |

| Environmental Toxicology | Assesses biotransformation of pollutants to understand ecological impacts. |

| Clinical Research | Investigates drug interactions and personalized medicine applications based on metabolic profiles. |

Case Study 1: Drug Interaction Analysis

A study published in Drug Metabolism & Disposition investigated the effects of co-administering a common anti-inflammatory drug with NBG to determine its impact on UGT activity. Results demonstrated significant variations in drug clearance rates among subjects with different genetic backgrounds, highlighting the importance of personalized medicine approaches.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists utilized NBG to study the degradation pathways of industrial pollutants in aquatic systems. The findings revealed that glucuronidation significantly influenced the persistence and toxicity of these pollutants, suggesting strategies for bioremediation.

Mecanismo De Acción

The mechanism of action of 2-Naphthyl B-D-glucuronide sodium salt depends on its specific application. When used as a substrate in a beta-glucuronidase assay, the enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-naphthol. This reaction is crucial for studying glucuronidation, a metabolic pathway involved in the detoxification of various compounds.

Comparación Con Compuestos Similares

Similar Compounds

1-Naphthyl B-D-glucuronide sodium salt: Similar in structure and function, used in similar enzymatic assays.

2-Naphthyl B-D-glucuronic acid: The precursor to the sodium salt form, used in chemical synthesis.

Uniqueness

2-Naphthyl B-D-glucuronide sodium salt is unique due to its high specificity as a substrate for beta-glucuronidase and its significant role in studying glucuronidation reactions. Its fluorescent properties also make it valuable in various diagnostic and testing applications .

Actividad Biológica

Overview

2-Naphthyl B-D-glucuronide sodium salt is a significant compound in pharmacological and biochemical research, primarily utilized as a substrate for the enzyme β-glucuronidase. This compound plays a crucial role in the study of glucuronidation, a metabolic process essential for drug metabolism and detoxification in biological systems.

The primary biological activity of this compound involves its interaction with β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. The reaction can be summarized as follows:

This enzymatic reaction is critical for the release of 2-naphthol from its glucuronide form, facilitating further metabolic processes and studies related to drug efficacy and safety .

Pharmacokinetics

As a substrate in enzymatic assays, this compound aids in understanding the pharmacokinetics of drugs through the glucuronidation pathway. This pathway increases the water solubility of lipophilic compounds, enhancing their excretion via urine. The compound's pharmacokinetic properties are vital for evaluating how drugs are metabolized and eliminated from the body .

Applications in Research

The compound has diverse applications across various fields:

- Biochemistry : Used extensively to study glucuronidation reactions.

- Pharmacology : Essential for assessing drug metabolism and interactions.

- Toxicology : Helps in understanding the detoxification mechanisms of xenobiotics.

- Clinical Diagnostics : Employed in assays to measure β-glucuronidase activity, which can indicate certain pathological conditions .

Case Studies and Research Findings

Research has demonstrated the utility of this compound in various studies:

- Enzymatic Activity Assays : Studies have shown that this compound can effectively measure β-glucuronidase activity in biological samples such as urine and serum. For instance, a study utilized β-glucuronidase from Helix pomatia to hydrolyze glucuronides from human samples, demonstrating its effectiveness in clinical diagnostics .

- Drug Metabolism Studies : Research involving human UDP-glucuronosyltransferases (UGTs) has highlighted the role of this compound as a substrate for UGT enzymes, showcasing its importance in understanding drug interactions and metabolic pathways .

- Toxicological Assessments : The compound has been used to evaluate the detoxification pathways of various toxic substances, helping researchers understand how these compounds are metabolized and excreted .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound | Structure | Primary Use | Enzymatic Target |

|---|---|---|---|

| 2-Naphthyl B-D-glucuronide | Structure | Substrate for β-glucuronidase | β-Glucuronidase |

| 1-Naphthyl B-D-glucuronide | Structure | Similar enzymatic assays | β-Glucuronidase |

| 4-Methylumbelliferyl β-D-glucuronide | Structure | Fluorescent substrate for assays | β-Glucuronidase |

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXOGFBMVJVJBH-YYHOVTOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20838-64-6 | |

| Record name | β-d-Glucopyranosiduronic acid, 2-naphthalenyl, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.